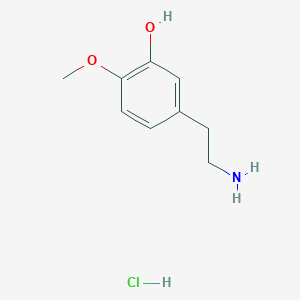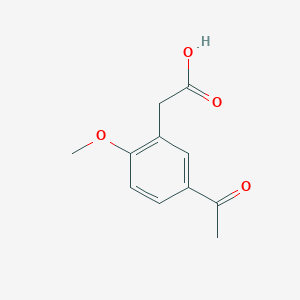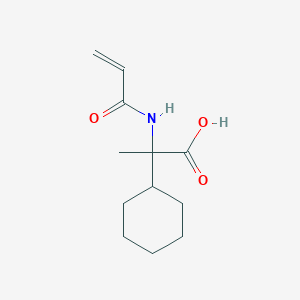
2-Acrylamido-2-cyclohexylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acrylamido-2-cyclohexylpropanoic acid (ACHP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ACHP is a white crystalline powder that is soluble in water and organic solvents. It is a monomer that is commonly used in the synthesis of polymers, hydrogels, and other materials.
Applications De Recherche Scientifique
2-Acrylamido-2-cyclohexylpropanoic acid has been widely used in scientific research due to its unique properties. It is a monomer that can be polymerized to form hydrogels and other materials. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels have been used in tissue engineering, drug delivery, and wound healing applications. 2-Acrylamido-2-cyclohexylpropanoic acid has also been used as a crosslinking agent for proteins and peptides, which can improve their stability and bioactivity.
Mécanisme D'action
The mechanism of action of 2-Acrylamido-2-cyclohexylpropanoic acid is not fully understood. It is believed that 2-Acrylamido-2-cyclohexylpropanoic acid can interact with proteins and peptides via covalent bonding and electrostatic interactions. 2-Acrylamido-2-cyclohexylpropanoic acid can also form hydrogen bonds with water molecules, which can affect its solubility and swelling properties.
Biochemical and Physiological Effects
2-Acrylamido-2-cyclohexylpropanoic acid has been shown to have low toxicity and biocompatibility. It is not known to cause any significant adverse effects on cells or tissues. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels have been shown to support cell growth and differentiation, making them ideal for tissue engineering applications. 2-Acrylamido-2-cyclohexylpropanoic acid has also been shown to have antimicrobial properties, which can be useful in wound healing applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acrylamido-2-cyclohexylpropanoic acid has several advantages for lab experiments. It is a monomer that can be easily polymerized to form hydrogels and other materials. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels have tunable mechanical and swelling properties, which can be adjusted to suit specific applications. 2-Acrylamido-2-cyclohexylpropanoic acid is also biocompatible and has low toxicity, making it suitable for use in cell and tissue culture studies.
However, 2-Acrylamido-2-cyclohexylpropanoic acid also has some limitations. It is sensitive to pH and temperature changes, which can affect its properties. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels can also be difficult to fabricate and control, making them challenging to use in some applications.
Orientations Futures
There are several future directions for 2-Acrylamido-2-cyclohexylpropanoic acid research. One area of interest is the development of 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels for drug delivery applications. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels can be designed to release drugs in a controlled manner, which can improve their efficacy and reduce side effects. Another area of interest is the use of 2-Acrylamido-2-cyclohexylpropanoic acid as a crosslinking agent for proteins and peptides. 2-Acrylamido-2-cyclohexylpropanoic acid can improve the stability and bioactivity of proteins and peptides, making them more suitable for use in therapeutic applications. Finally, the development of 2-Acrylamido-2-cyclohexylpropanoic acid-based materials for tissue engineering applications is also an area of interest. 2-Acrylamido-2-cyclohexylpropanoic acid-based hydrogels can be designed to mimic the mechanical and biochemical properties of natural tissues, making them ideal for use in regenerative medicine.
Méthodes De Synthèse
The synthesis of 2-Acrylamido-2-cyclohexylpropanoic acid involves the reaction of cyclohexylamine with acrylic acid. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is purified by recrystallization or column chromatography. 2-Acrylamido-2-cyclohexylpropanoic acid can also be synthesized via the Michael addition reaction between cyclohexylamine and acrylamide.
Propriétés
Numéro CAS |
112919-34-3 |
|---|---|
Nom du produit |
2-Acrylamido-2-cyclohexylpropanoic acid |
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-cyclohexyl-2-(prop-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C12H19NO3/c1-3-10(14)13-12(2,11(15)16)9-7-5-4-6-8-9/h3,9H,1,4-8H2,2H3,(H,13,14)(H,15,16) |
Clé InChI |
CWOOEYUKPHCGTO-UHFFFAOYSA-N |
SMILES |
CC(C1CCCCC1)(C(=O)O)NC(=O)C=C |
SMILES canonique |
CC(C1CCCCC1)(C(=O)O)NC(=O)C=C |
Synonymes |
Cyclohexaneacetic acid, -alpha--methyl--alpha--[(1-oxo-2-propenyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







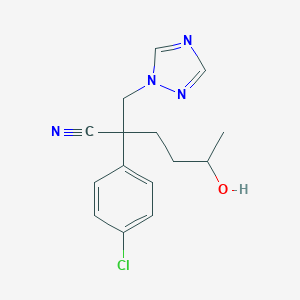
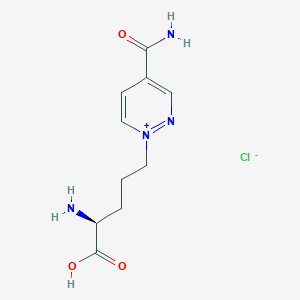


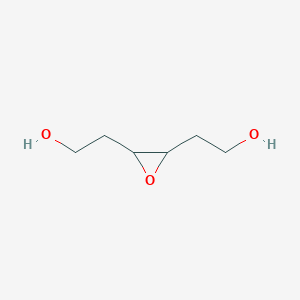
![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)

